molecular formula C17H14N2O5S B11408950 N-[4-(aminosulfonyl)benzyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 878467-54-0

N-[4-(aminosulfonyl)benzyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11408950
CAS No.: 878467-54-0
M. Wt: 358.4 g/mol
InChI Key: REKMRLGIBSBGID-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)benzyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzyl group substituted with an aminosulfonyl group, attached to a chromene core with a carboxamide functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)benzyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonamide Formation: The aminosulfonyl group is introduced by reacting the benzylated chromene with sulfonamide under acidic conditions.

    Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(aminosulfonyl)benzyl]-4-oxo-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with enzyme active sites, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their anti-inflammatory and anticancer properties. The chromene core is known for its antioxidant activity, which can be beneficial in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)benzyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The chromene core can interact with cellular pathways involved in oxidative stress, providing antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(aminosulfonyl)benzyl]acetamide
  • N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide
  • N-[4-(aminosulfonyl)benzyl]-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole

Uniqueness

N-[4-(aminosulfonyl)benzyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core with a sulfonamide group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

878467-54-0

Molecular Formula

C17H14N2O5S

Molecular Weight

358.4 g/mol

IUPAC Name

4-oxo-N-[(4-sulfamoylphenyl)methyl]chromene-2-carboxamide

InChI

InChI=1S/C17H14N2O5S/c18-25(22,23)12-7-5-11(6-8-12)10-19-17(21)16-9-14(20)13-3-1-2-4-15(13)24-16/h1-9H,10H2,(H,19,21)(H2,18,22,23)

InChI Key

REKMRLGIBSBGID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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